molecular formula C26H26ClF3N2O5 B1361017 Rhodamine 700 perchlorate CAS No. 63561-42-2

Rhodamine 700 perchlorate

Cat. No. B1361017
CAS RN: 63561-42-2
M. Wt: 538.9 g/mol
InChI Key: HTNRBNPBWAFIKA-UHFFFAOYSA-M
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Description

Rhodamine 700 perchlorate, also known as LD 700 perchlorate, is a near-infrared fluorescent dye . It is an organic perchlorate salt and has a role as a fluorochrome . The dye appears as dark green crystals .


Synthesis Analysis

Rhodamine dyes, including Rhodamine 700, can be synthesized using a protecting-group-free approach based on the nucleophilic addition of lithium dicarboxybenzenide to the corresponding xanthone . This method drastically reduces the number of synthesis steps, expands the achievable structural diversity, increases overall yields, and permits gram-scale synthesis of the dyes .


Molecular Structure Analysis

The molecular formula of this compound is C26H26ClF3N2O5 . The molecular weight is 538.95 g/mol . The structure of the molecule can be found in various databases .


Chemical Reactions Analysis

Rhodamine 700 dye in glycerol-water mixtures has been studied using time-resolved fluorescence depolarization . The orientational relaxation time varies linearly with the viscosity of the solvent between 1 and 60 cP .

Scientific Research Applications

Laser Action in Scattering Media

  • Rhodamine 640 perchlorate, a compound similar to Rhodamine 700, has been used in experiments involving laser action in scattering media. It was found that the threshold for stimulated emission is dependent on the concentration of the dye and scattering particles, with a notable reduction in lasing threshold observed upon increasing the density of scattering particles (Sha, Liu, & Alfano, 1994).

Fluorescence Depletion Spectroscopy

  • The fluorescence depletion dynamics of Rhodamine 700 in room temperature ionic liquids have been studied to determine the local viscosity of the microenvironment around the fluorescent molecules. This research provides insights into the solvation and rotation dynamics of Rhodamine 700, revealing slower time constants in ionic liquids compared to conventional solvents due to stronger hydrogen bonding (Ma et al., 2011).

Ultrafast Dynamics

  • A theoretical investigation of the ultrafast dynamics of the Rhodamine-700 molecule in various solvents like methanol, ethanol, and DMSO was conducted. This study helps in understanding the internal conversion times and excited solvation processes for Rhodamine-700 (Dong, Niu, & Cong, 2007).

Photocatalytic Degradation

  • The photocatalytic degradation of various Rhodamine dyes, including Rhodamine 6G perchlorate, was investigated under UV irradiation. This research is significant for understanding the environmental impact and degradation processes of these dyes (Aarthi & Madras, 2007).

Rotational Reorientation Dynamics

  • Studies on the rotational reorientation dynamics of Rhodamine 700 in different excited states provide insights into the molecular behavior and interactions of this dye in various solvents. Such studies are essential for applications in spectroscopy and molecular dynamics (Zhou et al., 2009).

Active Media for Tunable Lasers

  • Rhodamine dyes, including Rhodamine 6G perchlorate, have been used in studies exploring active media for tunable lasers. The research demonstrates the longer service life and improved thermooptic properties of these dyes in hybrid polymer-based lasers (Kopylova et al., 2008)

Safety and Hazards

While specific safety data for Rhodamine 700 perchlorate was not found, similar compounds like Rhodamine 6G perchlorate are considered hazardous . They may form combustible dust concentrations in air, are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to use protective measures when handling such compounds .

Future Directions

Rhodamine dyes, including Rhodamine 700, are considered unique stimuli-dependent chromic materials due to their outstanding photophysical and physicochemical properties that are suitable for real applications . They have potential for use in various fields, including imaging of biological tissues.

properties

IUPAC Name

16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N2O.ClHO4/c27-26(28,29)21-19-13-15-5-1-9-30-11-3-7-17(22(15)30)24(19)32-25-18-8-4-12-31-10-2-6-16(23(18)31)14-20(21)25;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRBNPBWAFIKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C(F)(F)F)CCC7.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347134
Record name Rhodamine 700
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Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green odorless crystals; [Exciton MSDS]
Record name LD 700 perchlorate
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CAS RN

63561-42-2
Record name Rhodamine 700
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Record name Rhodamine 700
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Record name 2,3,6,7,12,13,16,17-octahydro-9-(trifluoromethyl)-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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